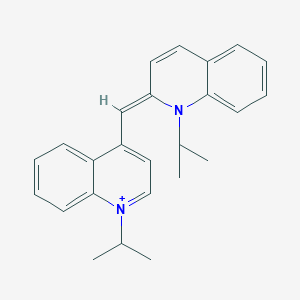
8-Deoxy-neodysiherbaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-deoxy-neodysiherbaine is a synthetic organic compound that belongs to the class of marine excitatory amino acids. It is a derivative of neodysiherbaine A, which is isolated from the Micronesian sponge Lendenfeldia chondrodes. This compound is known for its potent agonistic activity on kainate-type ionotropic glutamate receptors, specifically GluK1 and GluK2 .
Méthodes De Préparation
The synthesis of 8-deoxy-neodysiherbaine involves several key steps. One approach is the Chiron method, which utilizes diacetone-D-glucose (DAG) as the starting material. The synthesis involves sequential hydrolysis-oxidation-Wittig olefination (SHOWO) and ring-closing metathesis (RCM) reactions. The final product is obtained through nucleophilic substitution at the anomeric position .
Analyse Des Réactions Chimiques
8-deoxy-neodysiherbaine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Applications De Recherche Scientifique
8-deoxy-neodysiherbaine has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of marine excitatory amino acids.
Biology: The compound is employed in research on kainate receptors, which play a crucial role in excitatory neurotransmission.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain.
Industry: The compound is used in the development of selective pharmacological agents for kainate receptors
Mécanisme D'action
8-deoxy-neodysiherbaine exerts its effects by binding to kainate-type ionotropic glutamate receptors, specifically GluK1 and GluK2. The binding of the compound to these receptors leads to the activation of ion channels, resulting in the influx of cations into the post-synaptic cell. This process is crucial for excitatory neurotransmission and is involved in various brain functions such as learning and memory .
Comparaison Avec Des Composés Similaires
8-deoxy-neodysiherbaine is similar to other marine excitatory amino acids such as:
Dysiherbaine: This compound has a higher affinity for GluK1 compared to this compound.
Neodysiherbaine A: It differs from this compound in the functional group at the C8 position.
9-deoxy-neodysiherbaine: This compound lacks the C9 hydroxy group and has a lower affinity for GluK2 compared to this compound
Propriétés
Formule moléculaire |
C11H16NO7- |
|---|---|
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
(2R,6S)-2-[(2S)-2-azaniumyl-2-carboxylatoethyl]-6-hydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate |
InChI |
InChI=1S/C11H17NO7/c12-6(9(14)15)2-11(10(16)17)3-8-7(19-11)1-5(13)4-18-8/h5-8,13H,1-4,12H2,(H,14,15)(H,16,17)/p-1/t5-,6-,7?,8?,11+/m0/s1 |
Clé InChI |
JVLNPAVKDNEYGY-SCTSMQQKSA-M |
SMILES isomérique |
C1[C@@H](COC2C1O[C@@](C2)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])O |
SMILES canonique |
C1C(COC2C1OC(C2)(CC(C(=O)[O-])[NH3+])C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(4-methylpentoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea](/img/structure/B10771231.png)
![(2S)-6-azanyl-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenyl-propanoyl]amino]hexanamide](/img/structure/B10771236.png)

![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)


![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)
![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)
![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)
![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)

